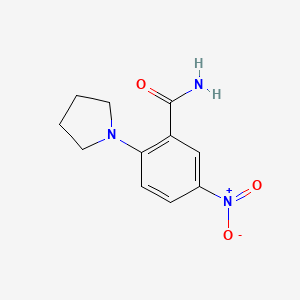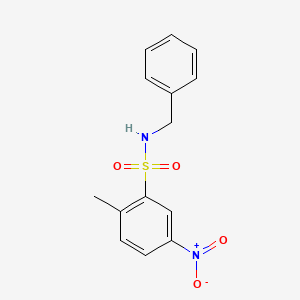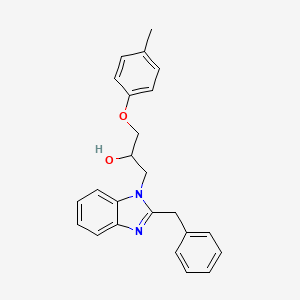![molecular formula C18H18N2O4 B3932878 (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932878.png)
(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
Übersicht
Beschreibung
(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as MNPA, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in research. MNPA is a member of the class of compounds known as phenylacetonitriles, which have been studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper or zinc. This complex formation may induce conformational changes in the molecule, leading to the observed fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not appear to have any significant effects on cell viability or proliferation. However, its effects on cellular processes such as metal ion transport and signaling are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in lab experiments is its high selectivity for metal ions such as copper and zinc. This selectivity allows for the specific detection and measurement of these ions in biological samples. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for research.
One limitation of using this compound is its relatively low fluorescence intensity compared to other fluorescent probes. This can make it difficult to detect in low concentrations or in complex biological samples. Additionally, the selectivity of this compound for metal ions may limit its use in certain experiments where other molecules may also bind to the metal ions of interest.
Zukünftige Richtungen
There are several potential future directions for research involving (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could have improved fluorescence intensity and selectivity for metal ions, making them more useful for studying metal ion transport and signaling.
Another potential direction for research is the application of this compound in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Metal ion dysregulation has been implicated in these diseases, and this compound could be used to study the role of metal ions in disease progression.
Finally, this compound could also be used in the development of new therapeutic agents for diseases such as cancer. Metal ion transport and signaling play important roles in cancer cell growth and proliferation, and this compound could be used to identify new targets for drug development.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to selectively bind to these metal ions and emit fluorescence, making it a useful tool for studying metal ion transport and signaling in cells.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-15-7-4-13(5-8-15)18(21)14-6-9-16(17(12-14)20(22)23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJCYIKLCBNXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3932797.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3932805.png)
![5-chloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932813.png)

![2-[1-(1-isobutyrylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3932827.png)
![2-(benzylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3932834.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)
![N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B3932837.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B3932843.png)



![ethyl 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3932867.png)
![7-(3-phenylpropyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3932868.png)
